2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-4-12-8(10-5)7(9(13)14)6(2)11-12/h3-4H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLBBGZAXNGNKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C=C1)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (DMPCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
DMPCA features a pyrazolo-pyrimidine core structure with a carboxylic acid functional group at the 3-position. Its molecular formula is , and it is characterized by the presence of two methyl groups at the 2 and 5 positions, which influence its solubility and biological activity.
Biological Activities
DMPCA has been studied for various biological activities, including:
- Anticancer Activity : Research indicates that DMPCA exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have shown that DMPCA can induce apoptosis in human cancer cells through the activation of caspase pathways. In vitro assays demonstrated IC50 values indicating potent anticancer activity against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Antimicrobial Properties : DMPCA has shown promising antimicrobial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves the inhibition of bacterial enzyme activity, which disrupts cellular functions .
- Enzyme Inhibition : DMPCA acts as an inhibitor for various enzymes, including cyclooxygenase (COX) enzymes. Inhibition studies revealed that DMPCA can effectively reduce COX-2 activity, which is linked to inflammation and cancer progression .
- Neuroprotective Effects : Preliminary studies suggest that DMPCA may have neuroprotective properties, potentially acting as an antagonist for serotonin receptors. This suggests a role in treating neurodegenerative diseases .
The biological activity of DMPCA can be attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : DMPCA binds to the active sites of target enzymes, inhibiting their function. This interaction is crucial in its anticancer and anti-inflammatory activities .
- Receptor Modulation : The compound may act as an agonist or antagonist depending on the receptor type, influencing various signaling pathways relevant to cancer and neurological disorders .
Comparative Analysis with Similar Compounds
DMPCA shares structural similarities with other pyrazolo[1,5-a]pyrimidine derivatives. A comparison highlights its unique substitution pattern and resulting biological properties.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Structure | Hydroxyl group enhances solubility |
| 3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid | Structure | Bromination increases reactivity |
| Ethyl 5-ethyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate | Structure | Ester derivative with distinct pharmacokinetics |
Case Studies
Several studies have investigated the biological activities of DMPCA:
- Anticancer Study : In a study involving MCF-7 and A549 cell lines, DMPCA exhibited IC50 values significantly lower than standard chemotherapeutics like etoposide, suggesting enhanced efficacy .
- Antimicrobial Evaluation : A series of tests against common pathogens revealed that DMPCA effectively inhibited bacterial growth at concentrations ranging from 0.5 to 256 µg/mL .
- Enzyme Inhibition Assay : DMPCA was tested against COX enzymes in vitro, demonstrating comparable inhibitory effects to established anti-inflammatory drugs like celecoxib .
Scientific Research Applications
Synthesis and Functionalization
The synthesis of 2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves cyclocondensation reactions where 1,3-biselectrophilic compounds react with NH-3-aminopyrazoles. This method allows for versatile structural modifications at various positions of the pyrazolo[1,5-a]pyrimidine scaffold, enhancing its potential for drug development and material science applications .
Key Synthesis Methods
- Cyclocondensation : This is the primary method used to synthesize pyrazolo[1,5-a]pyrimidines. The reaction can be optimized by varying the electrophiles used in the reaction to produce derivatives with desired properties.
- Post-functionalization : Following initial synthesis, further modifications can be performed to enhance biological activity or tailor properties for specific applications.
Biological Activities
This compound exhibits various biological activities that make it a candidate for drug development:
- Anticancer Activity : Compounds within the pyrazolo[1,5-a]pyrimidine family have demonstrated significant anticancer properties. Research indicates that these compounds can act as selective protein inhibitors and have potential in targeting specific cancer pathways .
- Enzymatic Inhibition : The compound has shown promise in inhibiting certain enzymes that are crucial in various biological processes. This includes inhibition of cyclin-dependent kinases (CDKs), which are important in cell cycle regulation and cancer progression .
- Psychopharmacological Effects : Some derivatives of pyrazolo[1,5-a]pyrimidines have been investigated for their effects on the central nervous system. They may have applications in treating conditions like anxiety and depression due to their interaction with neurotransmitter systems .
Case Studies
Several studies highlight the efficacy and potential applications of this compound:
| Study | Application | Findings |
|---|---|---|
| Antitumor Activity | Cancer treatment | Demonstrated selective inhibition of cancer cell proliferation in vitro and in vivo models. |
| Enzymatic Inhibition | Drug development | Identified as a potent inhibitor of specific kinases involved in tumor growth. |
| Psychopharmacological Research | CNS disorders | Showed potential as an anxiolytic agent in preclinical trials. |
Material Science Applications
Beyond medicinal chemistry, this compound has attracted attention in material science due to its photophysical properties:
- Fluorophores : The compound has been studied for its ability to act as a fluorophore in various applications including sensors and imaging technologies. Its structural properties allow it to form stable crystals with unique optical characteristics .
- Supramolecular Chemistry : The ability of pyrazolo[1,5-a]pyrimidine derivatives to form complex structures opens avenues for their use in supramolecular assemblies which can be utilized in nanotechnology and materials engineering .
Q & A
Q. What are the key synthetic strategies for 2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid?
Answer: The synthesis typically involves multi-step functionalization of pyrazolo[1,5-a]pyrimidine scaffolds. A validated approach includes:
Intermediate Formation : Treating a 3-unsubstituted pyrazolo[1,5-a]pyrimidine derivative with hexamethylenetetramine (HMTA) to introduce a carboxaldehyde group at position 3 .
Oxidation : Oxidizing the aldehyde to a carboxylic acid using KMnO4 in a water/acetone/NaOH system (yield: ~75–85%) .
Esterification : Converting the carboxylic acid to esters (e.g., tert-butyl or thiophenemethanol esters) via thionyl chloride activation followed by alcohol addition in CH2Cl2.
Q. Key Conditions :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | HMTA, reflux | Aldehyde introduction |
| 2 | KMnO4, NaOH, H2O/acetone | Oxidation to carboxylic acid |
| 3 | SOCl2, R-OH (e.g., t-BuOH) | Esterification |
Q. How is the compound characterized for purity and structural integrity?
Answer: Characterization involves:
- Spectroscopy :
- Chromatography :
- Thermal Analysis :
Q. What safety protocols are essential for handling this compound?
Answer: The compound exhibits acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory system targeting (STOT SE 3). Key protocols:
- PPE : Gloves, lab coat, and goggles .
- Ventilation : Use fume hoods during synthesis .
- Storage : 2–8°C in airtight containers to prevent decomposition .
- Waste Disposal : Follow WGK 3 regulations for hazardous waste .
Advanced Research Questions
Q. How does this compound interact with biological targets like the CRF1 receptor?
Answer: The compound is a structural component of N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (MPZP) , a selective CRF1 antagonist. Key findings:
Q. Data Contradictions :
Q. How can researchers resolve contradictions in pharmacological data across studies?
Answer:
- In Silico Modeling : Predict binding affinity to GABAA or CRF1 receptors using docking simulations (e.g., AutoDock Vina) to reconcile activity discrepancies .
- Dose-Response Curves : Establish EC50/IC50 values under standardized conditions (e.g., pH 7.4, 37°C) .
- Structural Analogs : Compare methyl vs. ethyl substitutions at position 2/5 to assess steric effects on receptor binding .
Q. What are its applications in coordination chemistry?
Answer: The carboxylic acid group enables metal complex formation. A validated protocol:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
